molecular formula C8H5BrClF3O B031632 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene CAS No. 261763-18-2

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Cat. No.: B031632
CAS No.: 261763-18-2
M. Wt: 289.47 g/mol
InChI Key: YTXRMMJPEBWDPE-UHFFFAOYSA-N
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Description

S-9-(2-hydroxypropyl)adenine: is an organic compound belonging to the class of 6-aminopurines. It is structurally similar to adenine, a fundamental component of nucleic acids, but with a hydroxypropyl functional group attached to the carbon number 2. This modification imparts unique properties to the compound, making it significant in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with 6-chloropurine and bromopropanone.

    Reaction Steps:

Industrial Production Methods: The industrial production of S-9-(2-hydroxypropyl)adenine involves similar steps but on a larger scale, with optimizations for yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-9-(2-hydroxypropyl)adenine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the hydroxypropyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a nucleoside analog in various chemical reactions and studies.
  • Acts as a precursor for the synthesis of more complex molecules.

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Mechanism:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXRMMJPEBWDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378748
Record name 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-18-2
Record name 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethoxy)benzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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